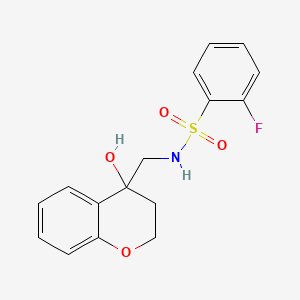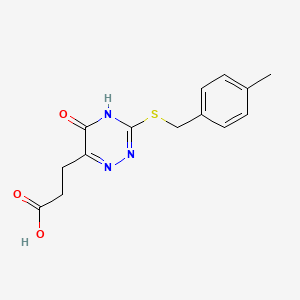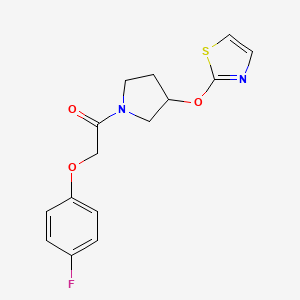
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone” appears to be an organic compound based on its structure. It contains a fluorophenoxy group, a thiazol-2-yloxy group, and a pyrrolidin-1-yl group, all attached to an ethanone backbone.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidin-1-yl group, the introduction of the thiazol-2-yloxy group, and the coupling of these groups with the 4-fluorophenoxy group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenoxy group would likely contribute to the compound’s polarity, while the pyrrolidin-1-yl group could potentially introduce some degree of conformational flexibility.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the compound susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the fluorophenoxy group could potentially increase the compound’s stability and lipophilicity.Scientific Research Applications
Synthesis and Chemical Characterization
Versatile Synthesis Methods : A study highlighted the development of a new three-component coupling for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in preparing various bicyclic systems. This method's versatility is crucial for generating combinatorial libraries, aiding in scaffold decoration in one step, and potentially involving compounds similar to "2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone" (Almansa et al., 2008).
Fluoroionophores Development : Research into fluoroionophores based on diamine-salicylaldehyde derivatives, indicating potential applications in metal ion sensing and cellular metal staining, suggests a framework for developing sensors that could include fluorophenyl components similar to the compound (Hong et al., 2012).
Biological Applications
Anticancer Agent Development : Novel pyridine-thiazole hybrid molecules, incorporating fluorophenyl units, have shown high antiproliferative activity against various cancer cell lines, suggesting that modifications to the compound could yield promising anticancer agents (Ivasechko et al., 2022).
Antimicrobial Activities : The synthesis and screening of diheteroaryl thienothiophene derivatives, which may relate to the structure of the compound, have been explored for antimicrobial activities, highlighting the potential of such compounds in combating bacterial and fungal pathogens (Wardkhan et al., 2008).
Photophysical and Electrochemical Studies
Photophysical Properties : Studies on carbon dots and fluorescent molecules have explored the photophysical properties of compounds, potentially including those with fluorophenyl and thiazolyl groups. These properties are crucial for applications in sensing, imaging, and as fluorescent probes (Shi et al., 2016).
Cathode Interfacial Layers : Research on pyridine-incorporated polymers for polymer solar cells indicates that similar compounds could be used as cathode-modifying layers, improving device efficiency by reducing energy loss at the cathode side (Chen et al., 2017).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities.
Please note that this is a general analysis based on the structure of the compound and does not include specific information obtained from scientific literature. For a more detailed and accurate analysis, it would be necessary to consult relevant scientific literature or conduct experimental studies.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-1-3-12(4-2-11)20-10-14(19)18-7-5-13(9-18)21-15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNUIWVDHYABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

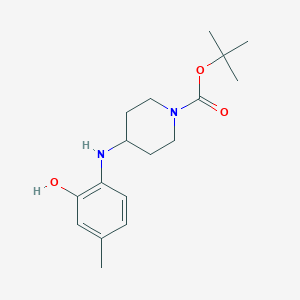
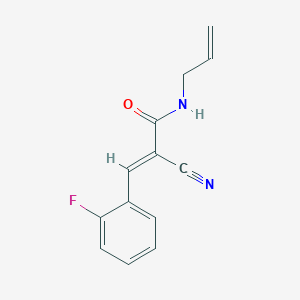
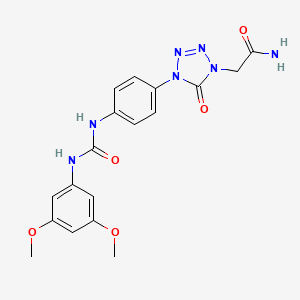
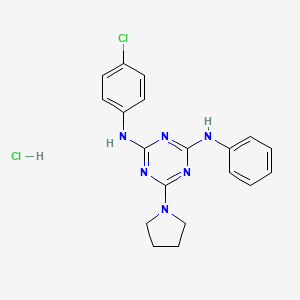
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)
![2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2998548.png)
![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)
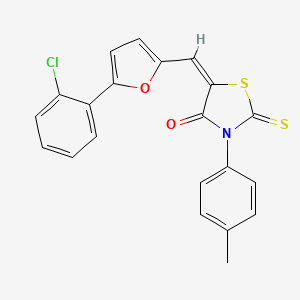
![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)
